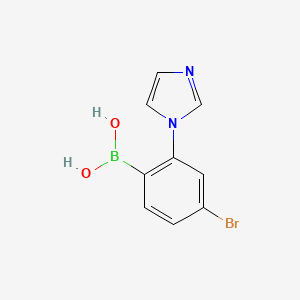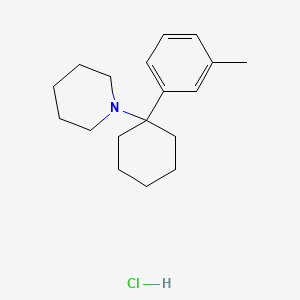
3-methyl PCP (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl PCP (hydrochloride), also known as 1-[1-(3-methylphenyl)cyclohexyl]piperidine monohydrochloride, is a compound categorized as an arylcyclohexylamine. It is a derivative of phencyclidine (PCP) and exhibits dissociative effects. This compound is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
The synthesis of 3-methyl PCP (hydrochloride) involves several steps. The initial step typically includes the formation of the cyclohexylamine structure, followed by the introduction of the 3-methylphenyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific solvents and catalysts to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
3-methyl PCP (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
3-methyl PCP (hydrochloride) is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: It is used to study the effects of dissociative compounds on biological systems.
Medicine: Research on its pharmacological properties helps understand the mechanisms of dissociative anesthetics.
Industry: It is used in forensic toxicology to identify and quantify substances in biological samples
Mechanism of Action
3-methyl PCP (hydrochloride) exerts its effects primarily through the inhibition of N-methyl-D-aspartate (NMDA) receptors. By binding to the ion channel of the NMDA receptor, it blocks the flux of positive ions into the neuron, inhibiting depolarization and interfering with cognitive and other nervous system functions .
Comparison with Similar Compounds
3-methyl PCP (hydrochloride) is similar to other arylcyclohexylamines such as:
3-methoxyphencyclidine (3-MeO-PCP): Known for its dissociative effects and used in similar research applications.
3-methylmethcathinone (3-MMC): A psychostimulant with different pharmacological properties.
3-chlorophencyclidine (3-Cl-PCP): Another derivative with distinct chemical and pharmacological characteristics
3-methyl PCP (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and research applications.
Properties
Molecular Formula |
C18H28ClN |
|---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
1-[1-(3-methylphenyl)cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19;/h8-10,15H,2-7,11-14H2,1H3;1H |
InChI Key |
DVEXSVYSVWUVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)
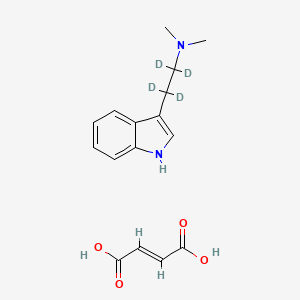
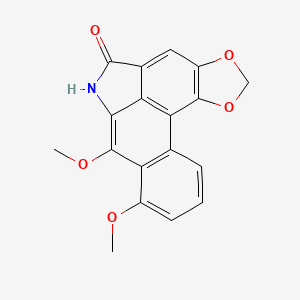
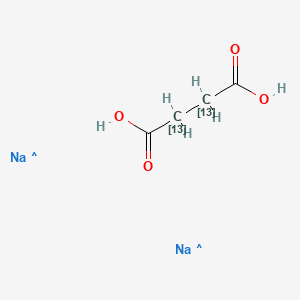

![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)


